molecular formula C13H20N2O7 B579483 (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-(3-methoxyphenyl)hexanehydrazide CAS No. 15384-31-3

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-(3-methoxyphenyl)hexanehydrazide

Katalognummer: B579483
CAS-Nummer: 15384-31-3
Molekulargewicht: 316.31
InChI-Schlüssel: RJGWBXSVVAXDDH-WYUUTHIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-(3-methoxyphenyl)hexanehydrazide is a chemical compound with the molecular formula C13H20N2O7. It is known for its unique structure, which includes a hydrazide group attached to a D-mannonic acid backbone, and a methoxyphenyl group.

Eigenschaften

CAS-Nummer

15384-31-3

Molekularformel

C13H20N2O7

Molekulargewicht

316.31

IUPAC-Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N/'-(3-methoxyphenyl)hexanehydrazide

InChI

InChI=1S/C13H20N2O7/c1-22-8-4-2-3-7(5-8)14-15-13(21)12(20)11(19)10(18)9(17)6-16/h2-5,9-12,14,16-20H,6H2,1H3,(H,15,21)/t9-,10-,11+,12+/m1/s1

InChI-Schlüssel

RJGWBXSVVAXDDH-WYUUTHIRSA-N

SMILES

COC1=CC=CC(=C1)NNC(=O)C(C(C(C(CO)O)O)O)O

Synonyme

D-Mannonic acid 2-(m-methoxyphenyl) hydrazide

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-(3-methoxyphenyl)hexanehydrazide typically involves the reaction of D-mannonic acid with m-methoxyphenyl hydrazine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained. The reaction may require the use of catalysts or other reagents to facilitate the formation of the hydrazide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-(3-methoxyphenyl)hexanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other derivatives .

Wissenschaftliche Forschungsanwendungen

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-(3-methoxyphenyl)hexanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-(3-methoxyphenyl)hexanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biomolecules, affecting their function. The methoxyphenyl group may also play a role in modulating the compound’s activity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • D-Mannonic acid 2-(p-methoxyphenyl) hydrazide
  • D-Mannonic acid 2-(o-methoxyphenyl) hydrazide
  • D-Mannonic acid 2-(m-ethoxyphenyl) hydrazide

Uniqueness

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-(3-methoxyphenyl)hexanehydrazide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure may result in different chemical and biological properties, making it a valuable compound for various applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.